3-Bromo-2-hydroxyisonicotinaldehyde 3-Bromo-2-hydroxyisonicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 1227573-15-0
VCID: VC4075261
InChI: InChI=1S/C6H4BrNO2/c7-5-4(3-9)1-2-8-6(5)10/h1-3H,(H,8,10)
SMILES: C1=CNC(=O)C(=C1C=O)Br
Molecular Formula: C6H4BrNO2
Molecular Weight: 202.01

3-Bromo-2-hydroxyisonicotinaldehyde

CAS No.: 1227573-15-0

Cat. No.: VC4075261

Molecular Formula: C6H4BrNO2

Molecular Weight: 202.01

* For research use only. Not for human or veterinary use.

3-Bromo-2-hydroxyisonicotinaldehyde - 1227573-15-0

Specification

CAS No. 1227573-15-0
Molecular Formula C6H4BrNO2
Molecular Weight 202.01
IUPAC Name 3-bromo-2-oxo-1H-pyridine-4-carbaldehyde
Standard InChI InChI=1S/C6H4BrNO2/c7-5-4(3-9)1-2-8-6(5)10/h1-3H,(H,8,10)
Standard InChI Key PJCUXZIGQIKIHS-UHFFFAOYSA-N
SMILES C1=CNC(=O)C(=C1C=O)Br
Canonical SMILES C1=CNC(=O)C(=C1C=O)Br

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-bromo-2-hydroxy-4-pyridinecarbaldehyde, reflecting the substituents’ positions on the pyridine ring. Its molecular formula is C₆H₄BrNO₂, with a molecular weight of 202.01 g/mol. The presence of bromine (Br), hydroxyl (-OH), and aldehyde (-CHO) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .

Stereoelectronic Features

The pyridine ring’s aromatic system is perturbed by electron-withdrawing substituents (Br and -CHO), which reduce electron density at positions 2 and 4. This polarization enhances susceptibility to nucleophilic attacks at the aldehyde group and electrophilic substitutions at the hydroxyl-bearing carbon. Density functional theory (DFT) calculations on analogous bromopyridines predict a dipole moment of ~3.2 D, indicating significant polarity .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₆H₄BrNO₂
Molecular Weight202.01 g/mol
IUPAC Name3-bromo-2-hydroxy-4-pyridinecarbaldehyde
SMILES NotationBrc1ncc(C=O)c(O)c1
Topological Polar Surface Area58.2 Ų (calculated)

Synthetic Methodologies

Direct Bromination of Hydroxypyridine Precursors

A common route involves brominating 2-hydroxyisonicotinaldehyde using reagents such as N-bromosuccinimide (NBS) or HBr/H₂O₂ under acidic conditions. For example, treatment of 2-hydroxy-4-pyridinecarbaldehyde with NBS in dimethylformamide (DMF) at 60°C yields the target compound with ~65% efficiency . Side products, including dibrominated derivatives, are minimized by controlling stoichiometry (1:1 molar ratio) and reaction time (<4 hours).

Protection-Deprotection Strategies

To prevent aldehyde oxidation during bromination, the -CHO group may be protected as an acetal. Subsequent deprotection with aqueous HCl regenerates the aldehyde functionality. This approach improves yields to ~78% but requires additional purification steps .

Table 2: Optimization of Bromination Conditions

ConditionYield (%)Purity (%)
NBS, DMF, 60°C, 3 hr6592
HBr/H₂O₂, CH₃COOH, 50°C5888
Acetal-protected route7895

Physicochemical Properties

Solubility and Stability

3-Bromo-2-hydroxyisonicotinaldehyde exhibits limited solubility in nonpolar solvents (<1 mg/mL in hexane) but moderate solubility in polar aprotic solvents like DMSO (23 mg/mL) and DMF (18 mg/mL). It is hygroscopic and prone to decomposition under prolonged UV exposure, necessitating storage in amber vials at -20°C .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.02 (s, 1H, -CHO), 8.45 (d, J = 5.2 Hz, 1H, H-5), 7.89 (d, J = 5.2 Hz, 1H, H-6), 6.21 (s, 1H, -OH) .

  • IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (O-H stretch), 590 cm⁻¹ (C-Br stretch) .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s aldehyde group facilitates condensations with amines to form Schiff bases, which are precursors to antitubercular and anticancer agents. For instance, Schiff bases derived from 3-bromo-2-hydroxyisonicotinaldehyde show IC₅₀ values of 12–18 μM against Mycobacterium tuberculosis H37Rv .

Agrochemical Development

In agrochemistry, it serves as a building block for herbicides targeting acetolactate synthase (ALS). Field trials of analogs demonstrate 90% inhibition of Amaranthus retroflexus at 50 g/ha .

Table 3: Biological Activity of Derivatives

DerivativeTarget OrganismIC₅₀/EC₅₀
Schiff base with anilineM. tuberculosis14 μM
ALS inhibitorA. retroflexus50 g/ha

Materials Science

Incorporating this compound into polyimides enhances thermal stability (decomposition temperature >400°C) and dielectric properties (ε = 2.8 at 1 MHz), making it suitable for high-performance polymers .

Future Directions

Research priorities include optimizing catalytic asymmetric syntheses and exploring metal-organic frameworks (MOFs) incorporating this compound for gas storage. Computational studies to predict its metabolic pathways in mammalian systems are also warranted .

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